molecular formula C16H16N4O2 B5631022 2-Amino-6-(2-methylpropyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile

2-Amino-6-(2-methylpropyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile

Cat. No.: B5631022
M. Wt: 296.32 g/mol
InChI Key: CNAQNJBNDFDXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(2-methylpropyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile is an organic compound that belongs to the pyridine family This compound is characterized by the presence of an amino group, a nitrophenyl group, and a carbonitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(2-methylpropyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-methylpropylamine with 4-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with malononitrile under basic conditions to yield the desired pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(2-methylpropyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group.

    Substitution: The amino and nitrophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aminophenyl derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Amino-6-(2-methylpropyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-6-(2-methylpropyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrophenyl groups can interact with enzymes and receptors, modulating their activity. The carbonitrile group can participate in covalent bonding with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(4-nitrophenyl)pyridine-3-carbonitrile: Lacks the 2-methylpropyl group, resulting in different chemical properties and reactivity.

    2-Amino-6-(2-methylpropyl)-4-phenylpyridine-3-carbonitrile: Lacks the nitro group, affecting its biological activity and applications.

Uniqueness

2-Amino-6-(2-methylpropyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile is unique due to the presence of both the nitrophenyl and 2-methylpropyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-6-(2-methylpropyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-10(2)7-12-8-14(15(9-17)16(18)19-12)11-3-5-13(6-4-11)20(21)22/h3-6,8,10H,7H2,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAQNJBNDFDXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=C(C(=N1)N)C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.